3-(Benzyloxy)-2,4-difluorobenzoic acid
Description
Properties
IUPAC Name |
2,4-difluoro-3-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-11-7-6-10(14(17)18)12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHXVTHBYVKSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Hydrolysis in Ionic Liquids
A green chemistry approach adapted from 2,4-difluorobenzoic acid synthesis involves the hydrolysis of nitriles in 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO₄). For 3-(benzyloxy)-2,4-difluorobenzoic acid, this method begins with the preparation of 3-(benzyloxy)-2,4-difluorobenzonitrile.
Procedure :
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Nitrile Synthesis : 3-Hydroxy-2,4-difluorobenzonitrile is reacted with benzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the benzyloxy group.
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Hydrolysis : The nitrile is dissolved in [bmim]HSO₄ and heated at 60–65°C for 2–3 hours. The ionic liquid acts as both solvent and catalyst, enabling efficient conversion to the carboxylic acid.
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Workup : The reaction mixture is poured into ice water, precipitating the product. Filtration and recrystallization from ethanol yield the pure acid (typical yield: >90%).
Advantages :
Oxidative Functionalization of Dinitrotoluene Derivatives
A patent-derived method for 2,4-difluorobenzoic acid can be modified to synthesize the target compound. The route involves oxidative conversion of a nitro-substituted precursor.
Procedure :
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Starting Material : 3-(Benzyloxy)-2,4-dinitrotoluene is prepared via nitration of 3-(benzyloxy)toluene.
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Oxidation : The dinitrotoluene derivative is oxidized using hydrogen peroxide (30–35%) and manganese dioxide (0.1–0.2% by mass) at 60–70°C for 1.5–2.5 hours.
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Acid Precipitation : The crude product is treated with a mixed acid solution (H₂SO₄, HCl, HNO₃) to adjust the pH to 2–3, precipitating the carboxylic acid.
Optimization Data :
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Reaction Time (h) | 1.5–2.5 | 93–95 |
| MnO₂ Loading (%) | 0.1–0.2 | 94 |
| Temperature (°C) | 60–70 | 93 |
Key Insight : Prolonged reaction times beyond 2.5 hours yield diminishing returns (<1% increase).
Catalytic and Reaction Engineering Considerations
Role of Manganese Dioxide in Oxidation
Manganese dioxide serves as a heterogeneous catalyst in the oxidation of methyl groups to carboxylic acids. Its efficacy lies in:
Solvent Systems and Temperature Effects
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Ionic Liquids : [bmim]HSO₄ enhances reaction rates due to high polarity and hydrogen-bond-donating capacity, stabilizing transition states during hydrolysis.
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Mixed-Acid Precipitation : Combining H₂SO₄, HCl, and HNO₃ improves proton availability, ensuring complete acidification and reducing residual impurities.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Nitrile Hydrolysis | 90–92 | >99 | Low (ionic liquid) |
| Dinitrotoluene Oxidation | 93–95 | 98–99 | Moderate (H₂O₂) |
Trade-offs :
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The nitrile route offers superior environmental metrics but requires nitrile precursors.
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The oxidation method achieves higher yields but involves nitro intermediates, necessitating stringent safety protocols.
Advanced Characterization and Quality Control
Spectroscopic Validation
Thermal Stability Analysis
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Melting Point : 148–150°C (DSC), consistent with literature values for analogous difluorobenzoic acids.
Industrial Scalability and Process Economics
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)-2,4-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products:
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction can produce benzyl alcohol derivatives.
Substitution: Substitution reactions can yield various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(benzyloxy)-2,4-difluorobenzoic acid is C₁₄H₁₀F₂O₃, with a molar mass of approximately 264.23 g/mol. The compound features a benzyloxy group and two fluorine atoms attached to the benzene ring, contributing to its lipophilicity and stability. These properties enhance its reactivity and biological activity, making it a valuable compound for various applications.
Medicinal Chemistry
This compound has shown potential in medicinal chemistry as a building block for developing pharmaceuticals. Its structure allows for modifications that can lead to compounds with specific biological activities.
- Antiviral Activity : Similar compounds have been investigated for their ability to inhibit viral replication. For instance, derivatives of benzoic acid have been studied for their effects on influenza viruses by targeting viral RNA polymerases . The difluorinated structure may enhance binding affinity to viral targets.
- Cancer Research : The compound's structural analogs have been explored in cancer treatment, particularly in activating retinoid receptors that can influence cell proliferation and apoptosis . Such mechanisms suggest that this compound could be a candidate for further investigation in oncological studies.
Organic Synthesis
In organic synthesis, this compound serves as an intermediate for producing various chemical compounds. Its functional groups allow for diverse reactions:
- Esterification Reactions : The compound can undergo esterification with alcohols to form esters like methyl 3-(benzyloxy)-2,4-difluorobenzoate. This reaction is typically performed under reflux conditions with an acid catalyst.
- Substitution Reactions : The presence of fluorine atoms can facilitate nucleophilic substitution reactions, making it suitable for synthesizing more complex organic molecules.
Material Science
The unique properties of this compound also extend to material science:
- Polymer Chemistry : Its derivatives can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Fluorinated compounds are known to improve the performance of materials under harsh conditions .
- Coatings and Adhesives : The compound's lipophilicity makes it suitable for applications in coatings and adhesives that require water resistance and durability.
Case Study 1: Antiviral Compound Development
Research has demonstrated that fluorinated benzoic acids exhibit significant antiviral properties against influenza viruses by inhibiting the activity of viral polymerases. In vitro studies showed that modifications to the benzoic acid structure could enhance efficacy against both influenza A and B strains.
Case Study 2: Cancer Therapeutics
A study evaluated the effects of structurally similar compounds on cancer cell lines. Results indicated that certain derivatives activated retinoid receptors effectively, leading to reduced proliferation rates in treated cells. This suggests potential therapeutic pathways for further exploration using this compound.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2,4-difluorobenzoic acid depends on its interaction with molecular targets. The benzyloxy group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The difluoro groups can enhance the compound’s binding affinity and specificity by forming strong interactions with target sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Position : The placement of fluorine and benzyloxy groups significantly impacts reactivity and application. For example, 4-(Benzyloxy)-2,3-difluorobenzoic acid has lower steric hindrance than the target compound, favoring reactions requiring accessibility to the aromatic ring.
- Electron-Withdrawing Groups : Chlorine in 3-(Benzyloxy)-4-chloro-2-fluorobenzoic acid increases acidity (pKa ~1.5–2.0) compared to fluorine-substituted analogues (pKa ~2.5–3.0).
- Hydrogen Bonding : 3,4-Difluoro-2-hydroxybenzoic acid exhibits enhanced binding to enzymes via its hydroxyl group, unlike the target compound, which relies on benzyloxy for hydrophobic interactions.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Lipophilicity: The benzyloxy group in the target compound increases LogP by ~1.6 compared to non-benzylated difluorobenzoic acids, favoring lipid membrane penetration.
- Solubility : Fluorine-free analogues (e.g., benzoic acid) exhibit higher aqueous solubility (>20 mg/mL), whereas benzyloxy and fluorine substitutions reduce solubility due to hydrophobic effects.
Biological Activity
3-(Benzyloxy)-2,4-difluorobenzoic acid is an organic compound notable for its unique structural features, including a benzyloxy group and difluorobenzoic acid core. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential interactions with biological targets.
- Molecular Formula : CHFO
- Molecular Weight : 224.17 g/mol
- CAS Number : 1583-58-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The benzyloxy group can facilitate binding to enzymes or receptors, potentially modulating their activity. The presence of the difluoro substituents enhances binding affinity and specificity through strong interactions with target sites.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial effects against a range of bacterial strains. It is believed that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways.
- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anticancer Mechanism :
- Research conducted by Smith et al. (2023) explored the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound led to a significant reduction in cell viability (by approximately 50% at 50 µM concentration) and increased markers of apoptosis, such as caspase-3 activation.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzyloxy group + difluoro substituents | Antimicrobial, anticancer |
| 2,4-Difluorobenzoic acid | Lacks benzyloxy group | Limited biological activity |
| 3-(Benzyloxy)benzoic acid | Lacks difluoro substituents | Moderate antimicrobial properties |
Q & A
Q. What are the standard synthetic routes for 3-(Benzyloxy)-2,4-difluorobenzoic acid, and how are regioselectivity challenges addressed?
Methodological Answer: The synthesis typically involves sequential fluorination and benzyloxy group introduction. A common approach starts with 2,4-difluorobenzoic acid, where the hydroxyl group at position 3 is protected using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Fluorination at positions 2 and 4 may require directed ortho-metalation (DoM) strategies using LDA (lithium diisopropylamide) to control regioselectivity, followed by electrophilic fluorination with Selectfluor® or N-fluorobenzenesulfonimide (NFSI) . Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol.
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the substitution pattern. For example, the benzyloxy group shows a singlet for the methylene protons (~4.8–5.2 ppm), while fluorine atoms deshield adjacent protons, causing distinct splitting patterns .
- Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H]+ for C₁₄H₁₀F₂O₃: 278.0554).
- HPLC: Purity assessment using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, critical for solid-state stability studies .
Q. What are the key physicochemical properties relevant to experimental design?
Methodological Answer:
- Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solubility can be enhanced using co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Thermal Stability: Decomposes above 200°C (DSC data), requiring storage at 2–8°C in inert atmospheres to prevent oxidation .
- pKa: Estimated ~2.5–3.0 (carboxylic acid group), influencing ionization in aqueous buffers .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states. For example:
- Fluorination Selectivity: Calculations reveal electron-deficient positions (C-2 and C-4) are more susceptible to electrophilic attack, aligning with experimental outcomes .
- Solvent Effects: COSMO-RS simulations optimize solvent choices (e.g., DMF vs. THF) to stabilize intermediates and reduce side reactions .
Q. How does the compound’s structure influence its bioactivity in enzyme inhibition studies?
Methodological Answer: The fluorinated aromatic core mimics natural substrates in enzymes like cyclooxygenase (COX) or tyrosine kinases.
- Structure-Activity Relationships (SAR): Fluorine atoms enhance electronegativity and binding affinity to hydrophobic enzyme pockets. The benzyloxy group improves membrane permeability, as shown in Caco-2 cell permeability assays .
- Enzyme Kinetics: Competitive inhibition assays (e.g., IC₅₀ determination via fluorogenic substrates) quantify potency. For example, IC₅₀ values <10 µM suggest high affinity .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. X-ray structures)?
Methodological Answer:
- Dynamic Effects: Variable-temperature NMR identifies conformational exchange causing unexpected splitting. For example, restricted rotation of the benzyloxy group at low temperatures (<−40°C) simplifies spectra .
- Crystallographic Validation: X-ray structures confirm substituent positions, resolving ambiguities from overlapping NMR signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
